molecular formula C12H12O4 B1585280 2-(6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid CAS No. 24467-92-3

2-(6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid

Cat. No. B1585280
CAS RN: 24467-92-3
M. Wt: 220.22 g/mol
InChI Key: QOTZOFGBBCMWEP-UHFFFAOYSA-N
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Description

“2-(6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid” is an aromatic compound with the molecular formula C12H12O4 . It has a molecular weight of 220.22 . It’s used for research purposes .


Physical And Chemical Properties Analysis

The compound is stored in a dry environment at 2-8°C . The boiling point is not specified .

Scientific Research Applications

Fluorescence Applications

6-Methoxy-4-quinolone, a derivative of 5-methoxyindole-3-acetic acid, is a novel fluorophore with strong fluorescence in a wide pH range in aqueous media. It exhibits several characteristics beneficial for biomedical analysis, including high stability against light and heat, strong fluorescence from pH 2.0 to 11.0, and efficient fluorescent labeling for carboxylic acids (Hirano et al., 2004).

Chemical Synthesis

  • (2-Methyl-2H-chromen-2-yl)acetic acid and its derivatives, synthesized through the condensation of salicylaldehyde, are structurally related and serve as precursors in various chemical syntheses (Yamaguchi et al., 1992).
  • Synthesis of [(1-carbethoxymethyl-1H-indazol-3-yl)oxy]-acetic acid and similar compounds from 1H-indazol-3-ol and ethyl chloroacetate highlights the versatility of this compound in creating various heterocyclic structures (Bonanomi & Palazzo, 1977).

Antimicrobial Applications

Novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid exhibited significant antimicrobial activities, underscoring the potential of such derivatives in developing new antimicrobial agents (Noolvi et al., 2016).

Fluorescent Compound for Metal Ion Detection

A new fluorescent compound synthesized from o-phenylenediamine and salicylaldehyde, designed for the selective determination of Co2+ ions, demonstrates the utility of these derivatives in developing selective fluorescent chemical sensors (Li Rui-j, 2013).

Synthesis of Hydroxamic Acids and Lactams

The compound's derivatives have been used in synthesizing cyclic hydroxamic acids and lactams with a 2,3-dioxo-1,4-benzoxazine skeleton, highlighting its application in complex organic synthesis (Hartenstein & Sicker, 1993).

properties

IUPAC Name

2-(6-methoxy-3-oxo-1,2-dihydroinden-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-16-8-2-3-9-10(6-8)7(4-11(9)13)5-12(14)15/h2-3,6-7H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTZOFGBBCMWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CC2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20947362
Record name (6-Methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20947362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid

CAS RN

24467-92-3
Record name 2,3-Dihydro-6-methoxy-3-oxo-1H-indene-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24467-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indene-1-acetic acid, 2,3-dihydro-6-methoxy-3-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024467923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6-Methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20947362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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